3-(4-Methylphenyl)aniline

Description

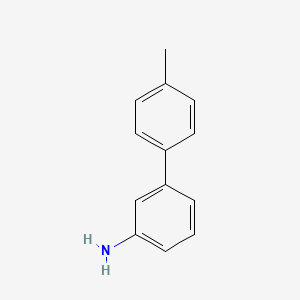

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-10-5-7-11(8-6-10)12-3-2-4-13(14)9-12/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYGPGAOVHOANX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361409 | |

| Record name | 4'-Methyl[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400751-16-8 | |

| Record name | 4'-Methyl[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Biphenylamine Scaffold

An In-depth Technical Guide to the Chemical Properties of 3-(4-Methylphenyl)aniline

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the biphenylamine scaffold represents a privileged structural motif. Its unique combination of rigidity, aromaticity, and conformational flexibility makes it an invaluable building block for designing molecules with tailored biological and photophysical properties. This compound, also known as 4'-Methyl-[1,1'-biphenyl]-3-amine, is a distinct member of this class. It features an amino group positioned meta on one phenyl ring, offering a specific vector for synthetic elaboration, while the tolyl moiety on the second ring provides a lipophilic handle that can influence molecular recognition and solubility.

This guide serves as a comprehensive technical resource, synthesizing foundational chemical data with practical, field-proven insights. It is designed to equip researchers, particularly those in drug development, with the necessary knowledge to effectively utilize this compound as a strategic intermediate in the synthesis of novel chemical entities. We will delve into its core properties, logical synthetic pathways, spectroscopic signature, reactivity profile, and crucial safety considerations, providing a holistic understanding grounded in established chemical principles.

PART 1: Molecular Structure, Identifiers, and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its successful application in research. This section codifies the essential identifiers and physicochemical characteristics of this compound.

Chemical Identity and Structure

The unambiguous identification of a chemical substance is critical for reproducibility and regulatory compliance. The key identifiers for this compound are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem |

| Synonyms | 4'-Methyl-[1,1'-biphenyl]-3-amine; 3-(p-tolyl)aniline | PubChem |

| CAS Number | 400751-16-8 | CymitQuimica[1] |

| Molecular Formula | C₁₃H₁₃N | PubChem |

| SMILES | CC1=CC=C(C=C1)C2=CC(=CC=C2)N | PubChem |

| InChIKey | LCYGPGAOVHOANX-UHFFFAOYSA-N | PubChem |

The molecule's structure, featuring a biphenyl core with amine and methyl substituents, is visualized below.

Physicochemical Properties

Quantitative physical data informs experimental design, from solvent selection to purification strategy. While specific experimental data for this compound are not widely published, a combination of computed values and data from structurally similar analogs provides a reliable profile.

Table 2: Physicochemical Properties of this compound

| Property | Value / Description | Source / Comment |

| Molecular Weight | 183.25 g/mol | PubChem |

| Appearance | Typically a solid at room temperature. | CymitQuimica[1] |

| Melting Point | Data not available. For context, the related [1,1'-biphenyl]-3-amine has a melting point of 31-33 °C.[2][3] | - |

| Boiling Point | Data not available. | - |

| Solubility | Expected to have low solubility in water and moderate to good solubility in organic solvents like ethanol, ethyl acetate, and toluene. | CymitQuimica[1] |

| pKa | Estimated ~4.0-4.5 for the anilinium ion, typical for aromatic amines. | (Predicted) |

| LogP | 3.8 (Computed) | PubChem |

PART 2: Synthesis, Purification, and Spectroscopic Characterization

The reliable synthesis and unambiguous characterization of a starting material are paramount. This section outlines the most logical synthetic approach and the expected spectroscopic data for structural verification.

Synthesis via Suzuki-Miyaura Cross-Coupling

Expertise & Rationale: The formation of the C-C bond between the two phenyl rings is the key strategic step in synthesizing this compound. The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction is the industry-standard method for this transformation due to its exceptional functional group tolerance, mild reaction conditions, and high yields.[4][5] The reaction couples an arylboronic acid (or its ester) with an aryl halide using a palladium catalyst.

Two primary disconnections are viable:

-

Route A: Coupling of 3-bromoaniline with 4-methylphenylboronic acid .

-

Route B: Coupling of (3-aminophenyl)boronic acid with 4-bromotoluene .

Route A is often preferred due to the commercial availability and stability of the starting materials. The amine group in 3-bromoaniline is generally compatible with the reaction conditions, avoiding the need for protecting groups.

Experimental Protocol: Suzuki-Miyaura Synthesis (Route A)

This protocol is a representative procedure based on established methods for similar biphenyl syntheses and should be adapted and optimized as needed.[3][4]

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromoaniline (1.0 eq.), 4-methylphenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

-

Catalyst Addition: Add the palladium catalyst, for example, palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and a suitable ligand such as triphenylphosphine (PPh₃, 0.04 eq.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent catalyst degradation.

-

Solvent Addition: Add a degassed solvent system, typically a mixture like toluene and water (e.g., 4:1 v/v), via syringe.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (3-bromoaniline) is consumed (typically 4-12 hours).

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.

Spectroscopic Characterization Profile

Unambiguous structural confirmation relies on a combination of spectroscopic techniques. The following sections describe the expected spectral features for this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative.

-

Aromatic Region (δ ~6.6-7.5 ppm): A complex series of multiplets corresponding to the 8 aromatic protons. The protons on the aniline ring will be more upfield due to the electron-donating effect of the -NH₂ group, while the protons on the tolyl ring will be in the more typical aromatic region.

-

Amine Protons (δ ~3.6 ppm): A broad singlet integrating to 2H for the -NH₂ protons. The chemical shift of this peak is highly dependent on solvent and concentration, and the peak may disappear upon shaking the sample with D₂O.[6]

-

Methyl Protons (δ ~2.4 ppm): A sharp singlet integrating to 3H, characteristic of the tolyl methyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum should show 11 distinct signals (two carbons will be equivalent by symmetry in the tolyl ring).

-

Aromatic Carbons (δ ~115-148 ppm): Signals for the 12 aromatic carbons. The carbon attached to the nitrogen atom (C-N) will be significantly shielded, while the quaternary carbons of the biphenyl linkage will appear downfield.

-

Methyl Carbon (δ ~21 ppm): A signal for the methyl carbon of the tolyl group.

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.

-

N-H Stretching (3300-3500 cm⁻¹): As a primary amine, two distinct, sharp-to-medium peaks are expected in this region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[6][7]

-

Aromatic C-H Stretching (>3000 cm⁻¹): One or more sharp peaks just above 3000 cm⁻¹.

-

N-H Bending (Scissoring) (~1600 cm⁻¹): A strong absorption in this region is characteristic of the NH₂ scissoring vibration.[7]

-

Aromatic C=C Stretching (1450-1600 cm⁻¹): Several sharp absorptions in this region corresponding to the vibrations of the two aromatic rings.

-

C-N Stretching (1250-1350 cm⁻¹): A medium-to-strong band in this region is characteristic of an aromatic C-N bond.[6]

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A prominent peak at m/z = 183, corresponding to the molecular weight of the compound. The presence of a nitrogen atom dictates that the molecular weight is an odd number, consistent with the Nitrogen Rule.

PART 3: Chemical Reactivity and Applications

Core Reactivity of the Aniline Moiety

The synthetic utility of this compound stems largely from the versatile reactivity of its primary aromatic amine group. This functionality serves as a handle for a wide array of chemical transformations.

-

N-Acylation/Sulfonylation: The nucleophilic amine readily reacts with acylating agents (e.g., acetyl chloride, benzoyl chloride) or sulfonylating agents (e.g., tosyl chloride) in the presence of a base to form stable amide or sulfonamide linkages. This is a cornerstone reaction in drug discovery for modifying solubility, metabolic stability, and receptor binding.

-

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl at 0-5 °C) converts the primary amine into a diazonium salt (Ar-N₂⁺). This intermediate is highly valuable as it can be subsequently displaced by a wide variety of nucleophiles (e.g., -OH, -CN, -halogens) in Sandmeyer-type reactions, providing access to a diverse array of functionalized biphenyls.

-

Electrophilic Aromatic Substitution (EAS): The -NH₂ group is a powerful activating group, directing electrophiles to the ortho and para positions of its own ring. This allows for selective halogenation, nitration, or Friedel-Crafts reactions on the 3-aminobiphenyl ring system, although protection of the amine as an amide is often required to moderate its reactivity and prevent side reactions.

Application as a Scaffold in Drug Discovery

The biphenylamine framework is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous pharmacologically active agents.[8] Its value lies in its ability to project substituents into distinct regions of three-dimensional space, enabling effective interaction with biological targets.

-

Building Block for Kinase Inhibitors: Many kinase inhibitors utilize a core heterocyclic structure (like a pyrimidine or quinazoline) attached to an aniline. This compound can serve as the aniline component, where the biphenyl tail can occupy the hydrophobic "back pocket" of the ATP-binding site, a common strategy for achieving potency and selectivity.

-

Scaffold for Receptor Modulators: The distinct aromatic vectors of the biphenyl system are ideal for probing receptor pockets that have adjacent aromatic and hydrophobic binding domains. The amine provides a convenient attachment point for linkers or other pharmacophoric elements. For example, derivatives of 2-amino-[1,1′-biphenyl]-3-carboxamide have been developed as potent and selective PKMYT1 inhibitors for cancer therapy.[9]

-

Modulation of Physicochemical Properties: The tolyl group provides lipophilicity, which can be crucial for membrane permeability and reaching intracellular targets. The meta-amino group's position allows for synthetic modifications that can fine-tune properties like solubility and metabolic stability without drastically altering the overall shape of the biphenyl core.

PART 4: Safety and Toxicology

Trustworthiness & Self-Validation: A thorough understanding of a chemical's hazard profile is not merely a regulatory requirement but a fundamental component of responsible research. All protocols involving this compound must be designed with its potential hazards in mind.

While specific toxicological data for this compound is limited, the well-documented profile of substituted anilines provides a strong basis for risk assessment.

General Toxicological Profile of Substituted Anilines:

-

Hematotoxicity (Hemolysis): The most common and significant toxic effect associated with anilines is damage to red blood cells (erythrocytes), leading to hemolysis and methemoglobinemia.[10][11] This occurs when the aniline or its metabolites oxidize the iron in hemoglobin from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen.

-

Organ Toxicity: Prolonged or repeated exposure to anilines can cause damage to the spleen (due to the clearance of damaged red blood cells), liver, and kidneys.[10]

-

Structure-Toxicity Relationship: The specific toxic potency of a substituted aniline is highly dependent on the type and position of its substituents.[12][13] Electron-withdrawing groups can sometimes increase toxicity, while factors like water solubility can influence the toxicological profile.[11][13]

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemically resistant gloves (e.g., nitrile).

-

Engineering Controls: Use a certified chemical fume hood to minimize inhalation exposure.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and sources of ignition.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

References

- 1. CAS 400751-16-8: 4'-methylbiphenyl-3-amine | CymitQuimica [cymitquimica.com]

- 2. rsc.org [rsc.org]

- 3. 3-Aminobiphenyl - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

3-(p-tolyl)aniline physical characteristics

An In-Depth Technical Guide to the Physicochemical Characteristics of 3-(p-tolyl)aniline

Abstract

This technical guide provides a comprehensive overview of 3-(p-tolyl)aniline, a biaryl amine of significant interest to researchers in drug development and materials science. While specific experimental data for 3-(p-tolyl)aniline is not extensively consolidated in publicly available literature, this document synthesizes information from closely related structural analogs, primarily 3-(o-tolyl)aniline and p-toluidine, to present a robust profile of its expected physical and chemical characteristics. The guide details core physicochemical properties, outlines a validated synthetic protocol via Suzuki-Miyaura cross-coupling, describes standard analytical methods for characterization, and provides essential safety and handling procedures. This document is intended to serve as a foundational resource for scientists, enabling them to synthesize, characterize, and safely handle 3-(p-tolyl)aniline in a laboratory setting.

Introduction to 3-(p-tolyl)aniline

3-(p-tolyl)aniline, also known as 3'-Methyl-[1,1'-biphenyl]-3-amine, belongs to the class of aromatic compounds known as biaryl amines. This structural motif, consisting of two connected phenyl rings with an amine substituent, is a privileged scaffold in medicinal chemistry and a key building block in the synthesis of functional materials. The specific arrangement of the tolyl group at the para position relative to the biphenyl bond and the aniline amine group at the meta position imparts distinct electronic and steric properties that influence its reactivity and biological activity.

The chemical properties of toluidines are generally similar to those of aniline and other aromatic amines. The presence of the amino group attached to the aromatic ring makes these compounds weakly basic.[1] Like its parent compound, aniline, and its isomers, 3-(p-tolyl)aniline is of interest for its potential use as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1][2] This guide aims to provide drug development professionals and researchers with a detailed understanding of its core characteristics, from synthesis to safe handling.

Physicochemical Properties

The physical properties of 3-(p-tolyl)aniline can be reliably inferred from its isomers and related compounds. The para-substitution of the tolyl group is expected to result in a more symmetrical molecule compared to its ortho- or meta-isomers, which typically leads to a higher melting point due to more efficient crystal lattice packing.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃N | [3] |

| Molecular Weight | 183.25 g/mol | [3] |

| IUPAC Name | 3-(4-methylphenyl)aniline | N/A |

| Appearance | Expected to be a crystalline solid, colorless to tan. | By analogy[4][5] |

| Melting Point | Expected to be higher than related liquid isomers. | By analogy[1] |

| Boiling Point | ~334 °C at 760 mmHg (based on 3-(o-tolyl)aniline) | [6] |

| Solubility | Poorly soluble in water; soluble in organic solvents and dilute acids. | [1][2][4] |

| Density | ~1.057 g/cm³ (based on 3-(o-tolyl)aniline) | [6] |

Synthesis via Suzuki-Miyaura Cross-Coupling

The formation of the C-C bond between the two aromatic rings in 3-(p-tolyl)aniline is efficiently achieved using the Suzuki-Miyaura cross-coupling reaction.[7][8] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its mild conditions, low toxicity of reagents, and broad functional group tolerance.[8][9] The reaction couples an organohalide (e.g., 3-bromoaniline) with an organoboron compound (p-tolylboronic acid).

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Workflow for the synthesis of 3-(p-tolyl)aniline.

Detailed Synthesis Protocol

This protocol describes the synthesis of 3-(p-tolyl)aniline from 3-bromoaniline and p-tolylboronic acid.

Materials:

-

3-Bromoaniline (1.0 eq)

-

p-Tolylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)[8]

-

Solvent: 1,4-Dioxane and Water (e.g., 10:1 mixture)[8]

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Ethyl Acetate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromoaniline, p-tolylboronic acid, the palladium catalyst, and the base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This is crucial as oxygen can deactivate the palladium catalyst.

-

Solvent Addition: Add the degassed dioxane/water solvent mixture to the flask via syringe.

-

Reaction: Heat the mixture to 90 °C and stir vigorously. The reaction's progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and an organic solvent like ethyl acetate.[7]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with the organic solvent. Combine all organic layers.

-

Drying and Concentration: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[7]

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain pure 3-(p-tolyl)aniline.

Analytical Characterization

The identity and purity of the synthesized 3-(p-tolyl)aniline must be confirmed using standard analytical techniques. LC-MS is a powerful tool for assessing purity, while NMR and IR spectroscopy are used to confirm the molecular structure.[10]

Analytical Workflow

Caption: Standard analytical workflow for compound characterization.

Expected Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic Protons (Ar-H): Multiple signals in the ~6.5-7.5 ppm range. - Amine Protons (NH₂): A broad singlet, typically between 3.5-4.5 ppm. - Methyl Protons (CH₃): A sharp singlet around 2.3 ppm. |

| ¹³C NMR | - Aromatic Carbons: Multiple signals in the ~110-150 ppm range. - Methyl Carbon: A signal around 20-22 ppm. |

| IR Spectroscopy | - N-H Stretch: Two characteristic bands for the primary amine at ~3350-3450 cm⁻¹. - Aromatic C-H Stretch: Bands above 3000 cm⁻¹. - Aromatic C=C Stretch: Sharp peaks in the 1500-1600 cm⁻¹ region. |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A prominent peak at m/z ≈ 183.1, corresponding to the molecular weight. |

Safety, Handling, and Storage

3-(p-tolyl)aniline should be handled with care, assuming a hazard profile similar to other aromatic amines like aniline and toluidine, which are toxic and readily absorbed through the skin.[3][11] The GHS classification for the closely related 3-(o-tolyl)aniline serves as a strong guideline.[3]

GHS Hazard Information (Inferred):

-

Pictograms: GHS07 (Exclamation Mark), GHS08 (Health Hazard)

-

Signal Word: Warning

-

Hazard Statements:

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[12][13]

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12][14]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12]

-

Keep away from heat, sparks, open flames, and strong oxidizing agents.[12]

-

Protect from direct sunlight, as the compound may be light-sensitive and darken over time.[12]

Conclusion

3-(p-tolyl)aniline is a valuable chemical intermediate with a physicochemical profile characteristic of biaryl amines. While direct experimental data is sparse, a comprehensive understanding of its properties, synthesis, and handling can be achieved through the analysis of structurally related compounds. The Suzuki-Miyaura cross-coupling provides a reliable and efficient route for its synthesis. Proper analytical characterization is essential for confirming its structure and purity, and strict adherence to safety protocols is mandatory due to its presumed toxicity. This guide provides the foundational knowledge required for researchers to confidently and safely work with this compound.

References

- 1. Toluidine - Wikipedia [en.wikipedia.org]

- 2. p-Toluidine | 106-49-0 [chemicalbook.com]

- 3. 3-(o-Tolyl)aniline | C13H13N | CID 1515982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. p-Toluidine CAS#: 106-49-0 [m.chemicalbook.com]

- 5. p-Toluidine | C6H4CH3NH2 | CID 7813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Aniline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 12. fishersci.com [fishersci.com]

- 13. pentachemicals.eu [pentachemicals.eu]

- 14. lobachemie.com [lobachemie.com]

Introduction: The Significance of the Biphenylamine Scaffold

An In-depth Technical Guide to 4'-Methyl-[1,1'-biphenyl]-3-amine

Prepared by: Gemini, Senior Application Scientist

The substituted biphenylamine framework is a privileged scaffold in modern medicinal chemistry and materials science. Its rigid, yet conformationally adaptable, structure allows for precise spatial orientation of functional groups, making it a cornerstone for designing molecules that interact with biological targets like enzymes and receptors. The introduction of specific substituents, such as methyl and amine groups, fine-tunes the molecule's steric, electronic, and pharmacokinetic properties. This guide focuses on a specific, yet representative, member of this class: 4'-Methyl-[1,1'-biphenyl]-3-amine. This compound serves as an excellent case study for understanding the synthesis, characterization, and potential applications of functionalized biphenylamines in drug discovery and development.

It is important to note that while the structure is chemically sound, a unique, consistently cited CAS (Chemical Abstracts Service) number for 4'-Methyl-[1,1'-biphenyl]-3-amine is not readily found in major chemical databases as of this writing. This may suggest it is a novel or less-common research compound. For the purposes of this guide, we will leverage data from closely related isomers and analogous structures to provide a comprehensive technical overview grounded in established chemical principles.

PART 1: Physicochemical and Spectroscopic Data

Understanding the fundamental properties of a molecule is critical for its application. While experimental data for the title compound is not available, we can compile expected properties and compare them with known data for a closely related isomer, 4-Methyl-1,1'-biphenyl.

Table 1: Physicochemical Properties

| Property | 4'-Methyl-[1,1'-biphenyl]-3-amine (Predicted) | 4-Methyl-1,1'-biphenyl (Experimental) | Data Source |

| CAS Number | Not readily available | 644-08-6 | [1] |

| Molecular Formula | C₁₃H₁₃N | C₁₃H₁₂ | [1][2] |

| Molecular Weight | 183.25 g/mol | 168.23 g/mol | [1][2] |

| Appearance | Expected to be a solid, possibly yellow or off-white | White solid | [3] |

| Melting Point | N/A | 45-47 °C | [3] |

| Boiling Point | N/A | 267 °C | [1] |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Soluble in CCl₄, CS₂ | [1] |

Spectroscopic Characterization

The identity and purity of a synthesized biphenylamine would be confirmed using a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Would show characteristic signals for the aromatic protons in the biphenyl system, with distinct coupling patterns. A singlet corresponding to the methyl group (CH₃) would likely appear around δ 2.3-2.4 ppm. The amine (NH₂) protons would present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR : Would display distinct signals for each of the 13 carbon atoms. The methyl carbon would appear around δ 21 ppm, while the aromatic carbons would resonate in the δ 115-150 ppm range.

-

-

Infrared (IR) Spectroscopy : The IR spectrum would be dominated by N-H stretching vibrations from the amine group (typically around 3300-3500 cm⁻¹) and C-H stretching from the aromatic rings and methyl group (around 2850-3100 cm⁻¹).

-

Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 183.25).

PART 2: Synthesis—The Suzuki-Miyaura Cross-Coupling Approach

The most versatile and widely adopted method for constructing the C-C bond in biphenyl systems is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This reaction offers high yields, tolerance to a wide range of functional groups, and relatively mild reaction conditions.[5] The industrial scalability and cost-effectiveness of this method make it highly valuable for synthesizing pharmaceutical intermediates.[4]

The synthesis of 4'-Methyl-[1,1'-biphenyl]-3-amine would logically proceed by coupling a substituted aniline derivative with a tolylboronic acid.

Conceptual Synthesis Workflow

The overall strategy involves the coupling of two key building blocks: an aryl halide (or triflate) and an organoboron species, catalyzed by a palladium complex.

Caption: Generalized workflow for the synthesis of 4'-Methyl-[1,1'-biphenyl]-3-amine via Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings.[6]

-

Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoaniline (1.0 eq.), 4-methylphenylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.5 eq.).

-

Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as the palladium catalyst is sensitive to oxygen.

-

Solvent Addition : Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water, via syringe. A common ratio is 4:1:1 (organic solvent to water).

-

Catalyst Addition : Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq.), to the mixture under a positive pressure of the inert gas.

-

Reaction : Heat the reaction mixture to 80-100 °C and stir vigorously overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the pure 4'-Methyl-[1,1'-biphenyl]-3-amine.

The Catalytic Cycle

The efficacy of the Suzuki coupling lies in its well-defined catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Caption: The three key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

PART 3: Applications in Drug Discovery and Development

The biphenylamine core is a key structural motif in numerous biologically active compounds. The amine group often serves as a crucial hydrogen bond donor or acceptor, or as a basic center for salt formation to improve solubility, while the methyl group can enhance potency and metabolic stability.

The "Magic Methyl" Effect

The strategic placement of a methyl group can have a disproportionately large and positive impact on a drug candidate's biological activity or pharmacokinetic profile—an effect often termed the "magic methyl" effect.[7] A methyl group can:

-

Enhance Binding Affinity : By filling a small hydrophobic pocket in the target protein, it can increase van der Waals interactions.

-

Block Metabolism : Placed at a site of metabolic attack (e.g., by cytochrome P450 enzymes), it can prevent oxidation and increase the drug's half-life.

-

Control Conformation : The steric bulk of the methyl group can lock the molecule into a more bioactive conformation, reducing the entropic penalty of binding.

Therapeutic Areas of Interest

-

Anticoagulants : Biphenyl-containing structures have been developed as potent inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade.[8] The biphenyl moiety serves to position other functional groups correctly within the enzyme's active site.

-

Oncology : Substituted biphenyls are explored as inhibitors of various kinases and other signaling proteins implicated in cancer.

-

Central Nervous System (CNS) Disorders : The ability of the biphenyl scaffold to be functionalized allows for the design of molecules that can cross the blood-brain barrier. Derivatives have been investigated as inhibitors of the serotonin transporter (SERT), relevant for treating depression.[9]

-

Antibacterial Agents : Novel biphenylamine derivatives are being synthesized and tested against drug-resistant bacteria, demonstrating the scaffold's versatility.[10]

PART 4: Safety and Handling

Aromatic amines as a class require careful handling due to potential toxicity. While specific data for 4'-Methyl-[1,1'-biphenyl]-3-amine is unavailable, guidelines should be based on analogous compounds like 4-aminobiphenyl, which is a known human carcinogen.[11][12]

Table 2: General Safety and Handling Precautions

| Precaution Category | Recommended Action | Rationale |

| Personal Protective Equipment (PPE) | Wear a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile). | To prevent skin and eye contact. Aromatic amines can often be absorbed through the skin.[11][13] |

| Engineering Controls | Handle the solid and its solutions exclusively within a certified chemical fume hood. | To prevent inhalation of dust or vapors, which is a primary exposure route.[14] |

| Handling | Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[13][14] | To prevent accidental ingestion. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Store away from strong oxidizing agents and acids.[11][13] | To maintain chemical stability and prevent hazardous reactions. |

| Disposal | Dispose of waste in accordance with all local, regional, and national regulations for hazardous chemical waste. | To protect the environment and ensure regulatory compliance. |

Conclusion

4'-Methyl-[1,1'-biphenyl]-3-amine represents a valuable chemical entity within the broader class of substituted biphenylamines. While it may be a less-common isomer, its structure embodies the key features that make this scaffold so powerful in medicinal chemistry. Its synthesis is readily achieved through robust and scalable methods like the Suzuki-Miyaura coupling. The strategic placement of the methyl and amine groups provides researchers with vectors to modulate biological activity, selectivity, and pharmacokinetic properties. As the demand for novel therapeutics continues to grow, the rational design and synthesis of molecules like 4'-Methyl-[1,1'-biphenyl]-3-amine will remain a critical endeavor for scientists in the pharmaceutical and chemical industries.

References

- 1. 1,1'-Biphenyl, 4-methyl- [webbook.nist.gov]

- 2. 4-Amino-3-methylbiphenyl | C13H13N | CID 44304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. epg.science.cmu.ac.th [epg.science.cmu.ac.th]

- 11. ICSC 0759 - 4-AMINOBIPHENYL [chemicalsafety.ilo.org]

- 12. fr.cpachem.com [fr.cpachem.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 3-(4-Methylphenyl)aniline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methylphenyl)aniline, also known as 4'-Methyl-[1,1'-biphenyl]-3-amine, is a biaryl amine that serves as a valuable building block in the synthesis of complex organic molecules. Its structure, featuring a tolyl group connected to an aniline moiety, imparts unique electronic and steric properties that are leveraged in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, characterization data, and potential applications, offering a technical resource for professionals in research and development.

Molecular Identity and Physicochemical Properties

The fundamental characteristics of this compound are summarized below, providing essential data for its handling, characterization, and use in synthetic applications.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃N | --INVALID-LINK--[1][2] |

| Molecular Weight | 183.25 g/mol | --INVALID-LINK--[1][2][3] |

| IUPAC Name | This compound | --INVALID-LINK--[1][2] |

| CAS Number | 400751-16-8 | --INVALID-LINK--[1][2] |

| Synonyms | 3-(p-tolyl)aniline, 4'-Methyl-[1,1'-biphenyl]-3-amine | --INVALID-LINK--[1][2] |

| Physical State | Solid (predicted) | General knowledge based on similar biphenyl compounds |

| Melting Point | Not reported, but related compounds like 4-amino-3-methylbiphenyl melt at 38-39°C.[4] | --INVALID-LINK--[4] |

| Boiling Point | Not reported | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and toluene. | General chemical principles |

Synthesis of this compound

The construction of the biaryl C-N bond in this compound is most effectively achieved through modern palladium-catalyzed cross-coupling reactions. The two primary strategies, Suzuki-Miyaura coupling and Buchwald-Hartwig amination, offer versatile and high-yielding routes to this and related compounds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, in this case, between an aryl halide and an arylboronic acid.[5][6][7] The choice of a bromoaniline and a tolylboronic acid is a common and effective approach.

Experimental Protocol (Representative):

-

Reaction Setup: To a flame-dried round-bottom flask, add 3-bromoaniline (1.0 eq.), 4-tolylboronic acid (1.2 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and a base like potassium carbonate (K₂CO₃, 2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, directly coupling an amine with an aryl halide.[8][9][10] This method provides an alternative and often complementary approach to the Suzuki coupling.

Experimental Protocol (Representative):

-

Reaction Setup: In a glovebox, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.04 eq.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 eq.).

-

Reagent Addition: Add 3-bromotoluene (1.0 eq.) and aniline (1.2 eq.) to the Schlenk tube, followed by an anhydrous, degassed solvent such as toluene.

-

Reaction Execution: Seal the Schlenk tube and heat the reaction mixture with stirring at a temperature typically between 80 and 110 °C. Monitor the reaction's progress by TLC or GC-MS.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, and wash the combined organic layers with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Spectroscopic Characterization

| Technique | Expected Features |

| ¹H NMR | Aromatic protons would appear in the range of δ 6.5-7.5 ppm. The methyl protons of the tolyl group would be a singlet around δ 2.3 ppm. The amine protons would likely be a broad singlet, with its chemical shift dependent on the solvent and concentration. |

| ¹³C NMR | Aromatic carbons would resonate in the δ 110-150 ppm region. The methyl carbon would appear around δ 20-22 ppm. |

| FT-IR | Characteristic N-H stretching vibrations for the primary amine would be observed around 3300-3500 cm⁻¹. C-H stretching of the aromatic rings would be seen around 3000-3100 cm⁻¹. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.[11] |

| Mass Spectrometry | The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 183.[12][13] |

Applications in Research and Development

The structural motif of this compound makes it a precursor for a variety of functional molecules, particularly in the fields of medicinal chemistry and materials science.

Medicinal Chemistry

Aniline and its derivatives are fundamental scaffolds in drug discovery, present in a wide array of therapeutic agents.[11][14] The biaryl aniline structure can serve as a core for designing molecules that interact with biological targets such as enzymes and receptors. The tolyl group can provide beneficial hydrophobic interactions within a binding pocket, and the aniline nitrogen can be a key hydrogen bond donor or a site for further functionalization to modulate physicochemical properties and biological activity.[15]

Materials Science

Triarylamine derivatives are widely used in organic electronics due to their excellent hole-transporting properties.[16] The this compound core can be incorporated into larger conjugated systems for applications in:

-

Organic Light-Emitting Diodes (OLEDs): As a component of hole-transporting layers (HTLs) or as a building block for emissive materials.

-

Organic Photovoltaics (OPVs): In the design of donor materials.

-

Organic Field-Effect Transistors (OFETs): As the semiconductor layer.

The electronic properties of the molecule can be fine-tuned by substitution on either aromatic ring, making it a versatile platform for developing new organic electronic materials.[17]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling aniline derivatives should be strictly followed. Aniline and its derivatives are generally considered toxic and can be absorbed through the skin.[18]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetically accessible and versatile biaryl amine with significant potential in both medicinal chemistry and materials science. Its preparation via robust palladium-catalyzed cross-coupling methodologies allows for its incorporation into a wide range of molecular architectures. As research in these fields continues to advance, the utility of such well-defined building blocks will undoubtedly expand, leading to the development of novel therapeutics and advanced functional materials.

References

- 1. rsc.org [rsc.org]

- 2. This compound | C13H13N | CID 1262154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Amino-3-methylbiphenyl | C13H13N | CID 44304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-AMINO-3-METHYLBIPHENYL | 63019-98-7 [amp.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. N-(3-Methylphenyl)aniline | C13H13N | CID 14569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. N-((4-methylphenyl)methyl)aniline | C14H15N | CID 292893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. 1204-78-0|4'-Methyl-[1,1'-biphenyl]-4-amine|BLD Pharm [bldpharm.com]

- 18. Aniline family – HBM4EU – science and policy for a healthy future [hbm4eu.eu]

IUPAC name for 3-(4-Methylphenyl)aniline

An In-depth Technical Guide to 4'-Methyl-[1,1'-biphenyl]-3-amine

Abstract

The biphenyl scaffold is a privileged structural motif in medicinal chemistry, prized for its unique conformational properties and its role in numerous marketed pharmaceuticals.[1] This guide provides a comprehensive technical overview of a specific, functionally significant derivative: 4'-Methyl-[1,1'-biphenyl]-3-amine. We will delve into its precise nomenclature, physicochemical characteristics, a robust and widely adopted synthesis protocol via the Suzuki-Miyaura coupling reaction, and rigorous methods for its spectroscopic characterization. Furthermore, this document explores the broader context of the biphenylamine framework in drug discovery, highlighting its utility as a pharmacophore for targeting a range of biological systems, including its emerging role in the development of small-molecule immune checkpoint inhibitors.[2][3][4]

Nomenclature and Physicochemical Properties

IUPAC Nomenclature and Compound Identification

The structure consists of a biphenyl core with an amine group on one ring and a methyl group on the other. According to IUPAC standards, the preferred name is 4'-Methyl-[1,1'-biphenyl]-3-amine .[5] However, several synonyms are commonly encountered in literature and commercial databases, including 3-(4-Methylphenyl)aniline and 3-(p-tolyl)aniline.[5] For clarity and consistency, this guide will use the primary IUPAC name.

| Identifier | Value | Source |

| IUPAC Name | 4'-Methyl-[1,1'-biphenyl]-3-amine | PubChem CID 1262154[5] |

| CAS Number | 400751-16-8 | PubChem CID 1262154[5] |

| Molecular Formula | C13H13N | PubChem CID 1262154[5] |

| Molecular Weight | 183.25 g/mol | PubChem CID 44304[6] |

| Canonical SMILES | CC1=CC=C(C=C1)C2=CC(=CC=C2)N | PubChem CID 1262154[5] |

| InChIKey | LCYGPGAOVHOANX-UHFFFAOYSA-N | PubChem CID 1262154[5] |

Computed Physicochemical Properties

The following table summarizes key computed properties that are critical for predicting the compound's behavior in both chemical reactions and biological systems. These values are instrumental in early-stage drug development for assessing properties like solubility, permeability, and potential for oral bioavailability.

| Property | Value | Significance in Drug Development |

| XLogP3 | 2.9 | Predicts lipophilicity and membrane permeability. A value <5 is often desired.[6] |

| Topological Polar Surface Area (TPSA) | 26 Ų | Estimates the surface area occupied by polar atoms; influences cell permeability.[6] |

| Hydrogen Bond Donor Count | 1 | The -NH2 group can donate a hydrogen bond, influencing target binding.[6] |

| Hydrogen Bond Acceptor Count | 1 | The nitrogen atom can accept a hydrogen bond, contributing to binding interactions.[6] |

| Rotatable Bond Count | 1 | Indicates molecular flexibility; the bond between the phenyl rings allows for conformational adaptation.[6] |

Synthesis via Palladium-Catalyzed Suzuki-Miyaura Coupling

The formation of the C-C bond between the two phenyl rings is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly advantageous due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[7][8][9]

Mechanistic Rationale

The synthesis of 4'-Methyl-[1,1'-biphenyl]-3-amine involves the coupling of 3-bromoaniline (or 3-iodoaniline for higher reactivity) with 4-methylphenylboronic acid. The catalytic cycle, a cornerstone of modern organic synthesis, proceeds through three fundamental steps:

-

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halogen bond of the 3-haloaniline, forming a Pd(II) complex.

-

Transmetalation : The organic group from the boronic acid (the 4-methylphenyl group) is transferred to the palladium center, displacing the halide. This step is facilitated by a base (e.g., K2CO3, Cs2CO3), which activates the boronic acid to form a more nucleophilic boronate species.[7][10]

-

Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the desired biphenyl C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[7]

The choice of catalyst, ligand, base, and solvent is critical for optimizing reaction yield and purity. Ligands such as phosphines (e.g., PPh3, SPhos) are essential for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 4'-Methyl-[1,1'-biphenyl]-3-amine.

Spectroscopic Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic techniques provides a self-validating system where each method corroborates the findings of the others.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.[12]

-

¹H NMR : The proton NMR spectrum will provide key information. We expect to see distinct signals for the aromatic protons on both rings. The protons ortho and meta to the amino group will appear as multiplets in one region, while the protons ortho and meta to the methyl group will appear as doublets in another. The amino (-NH2) protons will typically appear as a broad singlet, and the methyl (-CH3) protons will be a sharp singlet at approximately 2.3-2.4 ppm.

-

¹³C NMR : The carbon NMR spectrum will confirm the number of unique carbon environments. We expect to see 13 distinct signals (unless there is accidental overlap). The methyl carbon will be a characteristic upfield signal (~21 ppm), while the aromatic carbons will appear in the typical 110-150 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[11][13]

-

N-H Stretch : The primary amine will show two characteristic medium-to-weak absorption bands in the region of 3300-3500 cm⁻¹.

-

C-H Stretch : Aromatic C-H stretching will be observed just above 3000 cm⁻¹. The aliphatic C-H stretch of the methyl group will be seen just below 3000 cm⁻¹.

-

C=C Stretch : Aromatic ring stretching vibrations will appear as a series of sharp bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretch : This will be observed in the fingerprint region, typically around 1250-1350 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[13]

-

Molecular Ion Peak (M⁺) : The electron ionization (EI) or electrospray ionization (ESI) spectrum should show a prominent molecular ion peak at an m/z value corresponding to the molecular weight of the compound (183.25).

Applications in Medicinal Chemistry and Drug Development

The 4'-methyl-[1,1'-biphenyl]-3-amine structure is a valuable building block in drug discovery. The biphenyl core acts as a rigid scaffold that can position functional groups in a precise three-dimensional orientation to interact with biological targets like enzymes or receptors.[1]

The Biphenyl Scaffold as a Privileged Structure

Biphenyl derivatives are found in a wide range of therapeutic agents, including anti-inflammatory drugs, antihypertensives, and anti-cancer agents.[1][2] The ability of the two rings to rotate relative to each other allows the molecule to adopt different conformations, which can be crucial for optimizing binding affinity to a target protein.

Role in Targeting Protein-Protein Interactions (PPIs)

The extended, semi-rigid nature of the biphenyl scaffold makes it particularly suitable for designing inhibitors of protein-protein interactions (PPIs), which often involve large, shallow binding surfaces. A key emerging area is the development of small-molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint pathway.[4][14] The biphenyl core serves as a central scaffold in many reported PD-1/PD-L1 inhibitors, helping to mimic key peptide interactions and disrupt the signaling that allows cancer cells to evade the immune system.[3]

Conceptual Signaling Pathway

Caption: Inhibition of the PD-1/PD-L1 signaling pathway by a biphenyl-based small molecule.

Experimental Protocols

Protocol: Synthesis of 4'-Methyl-[1,1'-biphenyl]-3-amine

Materials:

-

3-Bromoaniline (1.0 eq)

-

4-Methylphenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.03 eq)

-

Potassium Carbonate (K2CO3) (2.5 eq)

-

Toluene

-

Ethanol

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Silica Gel (230-400 mesh)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-bromoaniline, 4-methylphenylboronic acid, and Pd(PPh3)4.

-

Add toluene and ethanol in a 4:1 ratio to dissolve the solids.

-

In a separate beaker, dissolve K2CO3 in a minimal amount of deionized water. Add this aqueous solution to the reaction flask.

-

Place the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to 90 °C and stir vigorously for 16 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

-

Upon completion, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with deionized water (2x) and brine (1x).

-

Dry the separated organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 4'-Methyl-[1,1'-biphenyl]-3-amine.

References

- 1. nbinno.com [nbinno.com]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | C13H13N | CID 1262154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Amino-3-methylbiphenyl | C13H13N | CID 44304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. Design, synthesis, structural characterization by IR, (1) H, (13) C, (15) N, 2D-NMR, X-ray diffraction and evaluation of a new class of phenylaminoacetic acid benzylidene hydrazines as pfENR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijise.in [ijise.in]

- 13. (E)-2-(6-(4′-(Diphenylamino)-[1,1′-biphenyl]-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-ylidene)-2-(6-(4′-(diphenylamino)-[1,1′-biphenyl]-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)acetonitrile [mdpi.com]

- 14. Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Analytical Scientist's Guide to the Structure Elucidation of 3-(4-Methylphenyl)aniline

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the Biphenyl Aniline Scaffold in Modern Drug Discovery

The biphenyl aniline moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its unique three-dimensional conformation and electronic properties allow for versatile interactions with a wide array of biological targets. Molecules incorporating this framework are explored for their potential in treating a range of diseases, from cancer to neurodegenerative disorders[1]. The strategic placement of substituents on the biphenyl rings enables fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. 3-(4-Methylphenyl)aniline, a specific exemplar of this class, serves as a valuable building block in the synthesis of more complex drug candidates. Its structure, comprising a p-methylated phenyl ring linked to an aniline at the meta-position, presents a unique set of analytical challenges and opportunities. A thorough understanding of its structural characterization is paramount for ensuring the identity, purity, and quality of any derived pharmaceutical compounds. This guide provides a comprehensive, in-depth exploration of the multifaceted analytical techniques employed in the complete structure elucidation of this compound.

I. Foundational Physicochemical Properties

Before delving into the spectroscopic analysis, a foundational understanding of the molecule's basic properties is essential. These parameters are critical for selecting appropriate analytical conditions and for the final interpretation of the collective data.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃N | PubChem CID: 1262154[2] |

| Molecular Weight | 183.25 g/mol | PubChem CID: 1262154[2] |

| IUPAC Name | This compound | PubChem CID: 1262154[2] |

| Synonyms | 4'-Methyl-[1,1'-biphenyl]-3-amine, 3-(p-tolyl)aniline | PubChem CID: 1262154[2] |

II. The Analytical Workflow: A Multi-Technique Approach

The definitive structure elucidation of an organic molecule is rarely accomplished with a single analytical technique. Instead, it requires a synergistic approach, where each method provides a unique piece of the structural puzzle. This guide will detail the application of three core spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Figure 1: A representative workflow for the structure elucidation of this compound, highlighting the interplay between different analytical techniques.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, allowing for the comprehensive mapping of the molecular structure.

A. Experimental Protocol: ¹H and ¹³C NMR

A detailed, step-by-step methodology for acquiring high-quality NMR data is crucial for reliable spectral interpretation.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified this compound sample.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as its residual signal will be present in the spectrum. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium signal of the solvent. This step is essential for maintaining a stable magnetic field during the experiment.

-

Shim the magnetic field to achieve homogeneity, which is critical for obtaining sharp, well-resolved peaks. This is an iterative process of adjusting the shim coils to minimize field distortions.

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Following the ¹H acquisition, set up a ¹³C NMR experiment. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a greater number of scans and a longer relaxation delay are typically required. Proton decoupling is employed to simplify the spectrum by removing C-H coupling.

-

B. Spectral Interpretation

While the experimental spectra for this compound are not publicly available in spectral databases, we can predict the expected signals and interpret the spectra of closely related analogs to infer the structure of our target molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

-

Aromatic Protons (δ 6.5-8.0 ppm): The aromatic region will be complex due to the presence of two substituted benzene rings. The protons on the aniline ring will exhibit different chemical shifts and coupling patterns compared to those on the p-methylphenyl ring.

-

Amine Protons (-NH₂): A broad singlet is expected for the amine protons, typically in the range of δ 3.5-4.5 ppm. The chemical shift of this peak can be highly variable and is dependent on concentration and solvent.

-

Methyl Protons (-CH₃): A sharp singlet corresponding to the three protons of the methyl group will be observed, likely in the region of δ 2.3-2.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

-

Aromatic Carbons (δ 110-150 ppm): A number of signals will be present in the aromatic region, corresponding to the 12 carbons of the two benzene rings. The chemical shifts will be influenced by the substituents (the amino group, the methyl group, and the other phenyl ring). Carbons directly attached to the nitrogen and the methyl-substituted carbon will have distinct chemical shifts.

-

Methyl Carbon (-CH₃): A single peak in the aliphatic region, typically around δ 20-22 ppm, will correspond to the methyl carbon.

IV. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. For structure elucidation, it is primarily used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern.

A. Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a hard ionization technique that causes extensive fragmentation, providing a detailed "fingerprint" of the molecule.

-

Sample Introduction:

-

A small amount of the purified sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

-

Ionization:

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This results in the ejection of an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

-

-

Mass Analysis:

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

-

B. Spectral Interpretation

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

-

Molecular Ion Peak (M⁺•): For this compound (C₁₃H₁₃N), the molecular ion peak will be observed at an m/z corresponding to its molecular weight, which is 183. This peak confirms the molecular formula of the compound. Aromatic amines generally show a prominent molecular ion peak[3].

-

Fragmentation Pattern: The fragmentation of aromatic amines is often initiated by cleavage of bonds alpha to the amine group and cleavage of the aromatic rings. Common fragmentation pathways for primary aromatic amines include the loss of a hydrogen radical to form the [M-1]⁺ ion and the loss of HCN[3]. The presence of the biphenyl system and the methyl group will lead to additional characteristic fragments. The cleavage of the bond between the two phenyl rings can also occur.

V. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds.

A. Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

Modern IR spectroscopy is typically performed using an FTIR spectrometer, which offers significant advantages in speed and sensitivity over older dispersive instruments.

-

Sample Preparation:

-

KBr Pellet Method (for solid samples): A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg), which is transparent to IR radiation. The mixture is then pressed into a thin, transparent pellet using a hydraulic press[4].

-

Thin Film Method (for liquid samples or solutions): A drop of the liquid sample or a concentrated solution of the solid in a volatile solvent is placed between two salt plates (e.g., NaCl or KBr) to form a thin film[].

-

-

Data Acquisition:

-

The prepared sample is placed in the sample compartment of the FTIR spectrometer.

-

A background spectrum (of the empty spectrometer or the KBr pellet without the sample) is first recorded.

-

The sample spectrum is then recorded, and the background is automatically subtracted to yield the final IR spectrum of the sample.

-

B. Spectral Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Expected Appearance |

| 3400-3250 | N-H Stretch | Primary Amine (-NH₂) | Two medium intensity bands[3] |

| 3100-3000 | C-H Stretch | Aromatic C-H | Multiple weak to medium bands |

| 2960-2850 | C-H Stretch | Methyl (-CH₃) | Weak to medium bands |

| 1620-1580 | C=C Stretch | Aromatic Ring | Two or more medium to strong bands |

| 1650-1550 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium to strong, sharp band[3] |

| 1350-1200 | C-N Stretch | Aromatic Amine | Medium to strong band |

| 900-675 | C-H Out-of-plane Bend | Aromatic Ring | Strong bands, pattern depends on substitution |

The presence of two distinct N-H stretching bands is a clear indication of a primary amine. The pattern of the C-H out-of-plane bending bands in the "fingerprint" region (below 1500 cm⁻¹) can provide valuable information about the substitution pattern of the aromatic rings.

VI. Conclusion: A Unified Structural Assignment

The structure elucidation of this compound is a process of logical deduction, where evidence from multiple spectroscopic techniques is integrated to build a complete and unambiguous picture of the molecule. NMR spectroscopy provides the detailed carbon-hydrogen framework, mass spectrometry confirms the molecular weight and offers clues to the connectivity through fragmentation analysis, and infrared spectroscopy rapidly identifies the key functional groups. By carefully acquiring, interpreting, and correlating the data from these powerful analytical tools, researchers and drug development professionals can confidently verify the structure of this important synthetic building block, ensuring the integrity and quality of their scientific endeavors.

VII. References

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from --INVALID-LINK--

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from --INVALID-LINK--

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437). Retrieved from --INVALID-LINK--

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from --INVALID-LINK--

-

BenchChem. (2025). An In-depth Technical Guide on the Crystalline Structure of p-Tolyl Substituted Compounds. Retrieved from --INVALID-LINK--

-

LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from --INVALID-LINK--

-

The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2) :. Retrieved from --INVALID-LINK--

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from --INVALID-LINK--

-

ChemicalBook. (n.d.). 4-AMINO-4'-METHYLDIPHENYL ETHER(41295-20-9) 13C NMR spectrum. Retrieved from --INVALID-LINK--

-

National Institute of Standards and Technology. (n.d.). [1,1'-Biphenyl]-3-amine. NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

-

Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from --INVALID-LINK--

-

National Institute of Standards and Technology. (n.d.). 1,1'-Biphenyl, 4-methyl-. NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

-

BLDpharm. (n.d.). 3-(3-(p-Tolyl)propyl)aniline. Retrieved from --INVALID-LINK--

-

University of Colorado Boulder. (n.d.). IR Chart. Retrieved from --INVALID-LINK--

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from --INVALID-LINK--

-

National Institute of Standards and Technology. (n.d.). 1,1'-Biphenyl, 4-methyl-. NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

-

The Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. Retrieved from --INVALID-LINK--

-

ResearchGate. (2025, August 10). Synthesis and characterization of poly(aniline-co-o-toluidine) copolymer. Retrieved from --INVALID-LINK--

-

Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from --INVALID-LINK--

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from --INVALID-LINK--

-

National Institute of Standards and Technology. (n.d.). [1,1'-Biphenyl]-3-amine. NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Biphenyl in Pharmaceuticals and Agrochemicals: A Chemical Intermediate's Role. Retrieved from --INVALID-LINK--

References

Navigating the Solubility Landscape of 3-(4-Methylphenyl)aniline: A Technical Guide for Researchers

Foreword: Understanding the Critical Role of Solubility in Drug Discovery and Development

In the intricate process of drug discovery and development, the solubility of a chemical entity is a cornerstone property that dictates its journey from a laboratory curiosity to a potential therapeutic agent. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility in various solvent systems is not merely academic; it is a critical parameter that influences reaction kinetics, purification strategies, formulation development, and ultimately, bioavailability. This technical guide is dedicated to a thorough exploration of the solubility of 3-(4-Methylphenyl)aniline (also known as 4-methyl-3'-aminobiphenyl), a substituted aniline derivative with potential applications as a building block in medicinal chemistry.[1] While aniline and its derivatives are prevalent in the synthesis of numerous pharmaceuticals, their physicochemical properties, including solubility, must be meticulously characterized to navigate the challenges of drug design and optimization.[1] This guide aims to provide a blend of theoretical principles, predictive analysis, and practical experimental protocols to empower researchers in their work with this compound.

Physicochemical Profile of this compound

A foundational understanding of a molecule's intrinsic properties is paramount to predicting its behavior in different solvent environments.

Molecular Structure:

Structure of this compound

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃N | PubChem[2] |

| Molecular Weight | 183.25 g/mol | PubChem[2] |

| CAS Number | 400751-16-8 | PubChem[2] |

| Topological Polar Surface Area | 26 Ų | PubChem[2] |

| Melting Point | 38-39°C (for the related isomer 4-Amino-3-methylbiphenyl) | ChemicalBook[3] |

Note: The melting point provided is for a closely related isomer and should be considered an estimate for this compound.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the fundamental principle of "like dissolves like."[4] This principle is a manifestation of the intermolecular forces between solute and solvent molecules. For this compound, its solubility profile is a direct consequence of its molecular structure, which features both nonpolar and polar characteristics.